[(3,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative featuring a 1,8-naphthyridine core substituted with a 1-ethyl group, a 7-methyl group, and a 4-oxo-1,4-dihydro moiety. The 3-carboxylate group is esterified with a (3,4-dimethoxyphenyl)carbamoyl methyl group, introducing aromatic and hydrogen-bonding functionalities.
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-5-25-11-16(20(27)15-8-6-13(2)23-21(15)25)22(28)31-12-19(26)24-14-7-9-17(29-3)18(10-14)30-4/h6-11H,5,12H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRMLSLQMBIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(3,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
[(3,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential side effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 1,8-naphthyridine-3-carboxylate family, which has been extensively studied for antibacterial, antifungal, and central nervous system (CNS) activities. Below is a comparative analysis with structurally and functionally analogous compounds:
Structural Analogues
Key Differences and Implications
The organotin derivatives demonstrate how metal coordination can amplify antimicrobial effects, a feature absent in the target compound.
Synthetic Accessibility :
- Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a common intermediate, synthesized via bromination (76.9 mmol scale, 30 min reflux) , whereas the target compound likely requires multi-step coupling and purification .
Pharmacological Profiles :
- Nalidixic acid derivatives (e.g., 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) show classic antibacterial effects via DNA gyrase inhibition , while 7-benzyl analogues exhibit CNS stimulant properties . The target compound’s dimethoxyphenyl group may confer dual activity or improved pharmacokinetics.
Research Findings and Data
Structural and Physical Properties
- Crystallography: The methyl ester analogue (methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate) crystallizes in a monoclinic system (space group P2₁/c), with hydrogen-bonded water molecules stabilizing the lattice .
- Spectroscopic Data :
Pharmacological Predictions
- In Silico Studies : Molecular docking of similar 1,8-naphthyridine-3-carboxylates suggests strong affinity for bacterial topoisomerase II and histamine receptors . The 3,4-dimethoxyphenyl group may enhance blood-brain barrier penetration, enabling CNS applications .
Biological Activity
The compound [(3,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (C22H23N3O6) is a naphthyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a naphthyridine core with various substituents, including carbamoyl and carboxylate groups. The presence of these functional groups suggests a potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O6 |
| Molecular Weight | 425.43 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN(C=C1C(OCC(Nc(cc2)cc(OC)c2OC)=O)=O)c(nc(C)cc2)c2C1=O |
Antimicrobial Properties
Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains at low concentrations. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 6.25 μg/mL against certain pathogens .
Anticancer Activity
Several studies have explored the anticancer potential of naphthyridine derivatives. For example, compounds with similar structural features have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating conditions like Alzheimer's disease. Inhibitors of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : Binding to specific receptors involved in signaling pathways.
- Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes.
- DNA Interaction : Intercalation into DNA structures leading to disruption in replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of naphthyridine derivatives demonstrated that modifications in substituents significantly affected their antimicrobial potency. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays using human cancer cell lines revealed that the compound induced cytotoxic effects at micromolar concentrations. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.
Q & A
Q. Basic
- X-ray diffraction : Employ SHELX suite (SHELXL for refinement, SHELXS for solution) to resolve crystal structures. For example, monohydrate forms of analogous naphthyridines were solved using SHELX-97 .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement and confirm stereochemistry .
- Validation metrics : Use R-factors (<5%) and residual electron density maps to assess data quality .
What in vitro assays are suitable for preliminary biological activity screening?
Q. Basic
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative strains, referencing naphthyridines' known activity .
- Enzyme inhibition : Fluorescence-based assays targeting DNA gyrase or topoisomerase IV, using ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
Q. Advanced
- Reagent selection : Use DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient carbamoyl coupling, minimizing racemization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict anhydrous conditions .
- Byproduct analysis : Monitor reaction progress via TLC (silica gel, CHCl₃:MeOH 4:1) to isolate intermediates .
How are contradictions in crystallographic data resolved during refinement?
Q. Advanced
- Twinned data : Apply SHELXL’s TWIN/BASF commands for high-resolution twinned crystals .
- Disorder modeling : Use PART instructions to refine split positions for flexible substituents (e.g., ethyl groups) .
- Cross-validation : Compare results with DFT-optimized geometries (e.g., Gaussian 09) to validate bond lengths/angles .
What computational tools predict the compound’s pharmacokinetic profile?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, LogP, and CYP450 interactions .
- PASS analysis : Predict biological activity spectra (e.g., antimicrobial vs. anticancer potential) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to DNA gyrase (PDB: 1KZN) .
Q. Advanced
- Electronic effects : Methoxy groups donate electron density, enhancing carbamoyl electrophilicity in nucleophilic substitutions .
- Steric hindrance : Ortho-substituents may slow coupling reactions; optimize using bulky base catalysts (e.g., DBU) .
- Stability studies : Monitor demethylation under acidic conditions via HPLC-MS .
What strategies functionalize the naphthyridine core for SAR studies?
Q. Advanced
- Halogenation : Introduce Br at C7 using NBS (N-bromosuccinimide) to enable cross-coupling (Suzuki, Sonogashira) .
- Thiation : Replace C4-O with S via P₂S₅ in pyridine .
- Amidination : React ethyl esters with guanidine to form amidino derivatives .
Methodological Note : Protect the carbamoyl group during functionalization to prevent side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
